tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate” is a synthetic chemical compound with the CAS Number: 1352718-88-7 . It has a molecular weight of 316.2 . The compound is typically stored in a dark, dry place at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H18BrN3O2/c1-12(2,3)18-11(17)16-6-4-5-8(16)10-14-7-9(13)15-10/h7-8H,4-6H2,1-3H3,(H,14,15)
. This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
The compound has a molecular weight of 316.2 . It is typically stored in a dark, dry place at temperatures between 2-8°C . The compound is solid or liquid in its physical form .Scientific Research Applications
Radioprotective Agents in Oncology
Nitroxyl compounds, including derivatives like tert-butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, have been explored for their potential as radioprotective drugs in oncology. Novel chiral nitronyl nitroxyl radicals were synthesized and their cytotoxic and radioprotective effects evaluated, indicating potential applications in protecting healthy cells during radiotherapy (Qin et al., 2009).
Drug Metabolism Studies
The metabolism of compounds structurally related to this compound has been studied. These studies provide insights into the in vitro metabolism of novel compounds, contributing to the understanding of their pharmacokinetics and potential therapeutic applications (Yoo et al., 2008).
Antilipidemic Agent Development
Research into the synthesis of optically active carboxylic acids, which are structurally similar to this compound, has led to the discovery of potential antilipidemic agents. These agents show promising plasma triglyceride and cholesterol-lowering effects, highlighting their potential in treating lipid disorders (Ohno et al., 1999).
Catalysis in Organic Synthesis
Compounds related to this compound have been used in the development of catalytic activities, particularly in hydrogen transfer reactions of ketones. This research contributes to the field of organic synthesis, offering new methods and catalysts for chemical transformations (Cheng et al., 2009).
Asymmetric Synthesis in Medicinal Chemistry
The asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, related to this compound, plays a critical role in medicinal chemistry. It allows for the development of novel compounds with high purity and yield, applicable in various therapeutic areas (Chung et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
Tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, also known as MFCD20924734, is a synthetic chemical compound that primarily targets protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in regulating a wide variety of cellular processes, including cell division, metabolism, and signal transduction .
Mode of Action
The compound interacts with its protein kinase targets by modulating their activity . This results in changes to the activity of these proteins and can impact various cellular processes .
Biochemical Pathways
This could include pathways related to cell growth, apoptosis, and signal transduction . The downstream effects of these changes could be wide-ranging, given the central role of protein kinases in cellular function .
Pharmacokinetics
Like many similar compounds, its bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins
Result of Action
The molecular and cellular effects of MFCD20924734’s action would depend on the specific kinases it targets and the pathways these kinases are involved in . Potential effects could include changes in cell growth, apoptosis, or signaling processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of MFCD20924734. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its ability to interact with its targets . Additionally, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability .
Properties
IUPAC Name |
tert-butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)16-6-4-5-8(16)10-14-7-9(13)15-10/h7-8H,4-6H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZHEEFWONCMGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.